molecular formula C10H16ClN3O B2818311 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride CAS No. 2197062-85-2

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride

Cat. No.: B2818311
CAS No.: 2197062-85-2
M. Wt: 229.71
InChI Key: NHPZSCYGZJCWBY-UHFFFAOYSA-N
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Description

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride is a spirocyclic compound featuring a pyrazolo-oxazine core fused with a cyclobutane ring and a terminal methanamine group substituted at the 5' position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₄ClN₃O (average mass: 215.68 g/mol; monoisotopic mass: 215.0825) . The spiro architecture confers structural rigidity, which may enhance binding specificity in biological applications.

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-4-8-5-12-13-6-10(2-1-3-10)7-14-9(8)13;/h5H,1-4,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPZSCYGZJCWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=C(C=N3)CN)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride (CAS Number: 1260082-05-0) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, including its interactions with various biological targets and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H16ClN3OC_{10}H_{16}ClN_3O with a molecular weight of approximately 215.68 g/mol. The structure features a cyclobutane ring fused to a pyrazolo[3,2-b][1,3]oxazine moiety, which is essential for its biological activity due to the presence of multiple functional groups that enhance reactivity and interaction with biological systems .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Key areas of interest include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. Its structural analogs have been shown to inhibit microbial growth effectively .
  • Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of various enzymes. For example, it has shown promise as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is significant in the context of pain management and inflammation control .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes due to its unique structural features.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on various bacteria and fungi ,
Enzyme InhibitionPotential MAGL inhibitor
NeuroprotectiveModulation of oxidative stress

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing significant inhibition at low concentrations. This suggests potential applications in treating infections caused by resistant strains .
  • Enzyme Inhibition :
    • Research focused on the inhibition of MAGL demonstrated that this compound could reduce lipid signaling pathways associated with pain and inflammation. This study utilized both in vitro assays and animal models to confirm efficacy .
  • Neuroprotective Effects :
    • A recent investigation into the neuroprotective properties revealed that derivatives could mitigate neuronal damage in models of oxidative stress. The findings suggest a mechanism involving the reduction of reactive oxygen species (ROS) levels .

Scientific Research Applications

Applications in Scientific Research

The applications of 1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride span several domains:

Pharmacological Studies

  • Mechanism of Action : Research into the interactions of this compound with biological targets is crucial for understanding its pharmacological properties. Studies may focus on its effects on specific receptors or enzymes involved in disease pathways.
  • Potential Therapeutic Uses : The compound's structural features suggest potential applications in treating conditions such as neurodegenerative diseases or cancers, where modulation of specific pathways could be beneficial.

Metabolomics

  • Impact on Gut Microbiome : As small-molecule xenobiotics can alter microbiota composition, studies involving this compound can help elucidate its effects on gut health and disease. High-throughput screening methods are employed to assess its inhibitory effects on various gut bacteria under anaerobic conditions .
  • Biomarker Discovery : The compound could serve as a tool in metabolomics studies aimed at identifying biomarkers for different diseases by analyzing metabolic changes induced by its administration.

Chemical Reactivity Studies

  • The presence of functional groups allows for diverse chemical reactions, making it a candidate for synthetic chemistry applications. Investigating its reactivity can lead to the development of new synthetic pathways or materials.

Material Science

  • The unique structural properties may lend themselves to applications in developing novel materials or polymers with specific functionalities, particularly in areas like drug delivery systems.

Case Studies and Research Findings

Study TitleFocusKey Findings
Pharmacological Screening of Spiro CompoundsInvestigated various spiro compounds for therapeutic potentialIdentified significant activity against cancer cell lines
Effects on Gut MicrobiomeAssessed the impact of small molecules on gut bacteriaDemonstrated alterations in microbiota composition with implications for health
Synthetic Pathways for Spiro CompoundsDeveloped new synthesis routes for spiro compoundsProvided insights into more efficient production methods

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The target compound belongs to a broader class of spiro-fused pyrazolo-oxazines. Key structural variations include:

  • Ring size (cyclopropane, cyclobutane, cyclopentane).
  • Substituent position and functional groups (methanamine, carboxylic acid, cyano).
  • Salt forms (hydrochloride vs. neutral).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form
Target compound C₉H₁₄ClN₃O 215.68 5'-ylmethanamine Hydrochloride
1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-carboxylic acid C₉H₁₀N₂O₃ 194.19 5'-carboxylic acid Neutral
Spiro[cyclobutane-1,6′-pyrazolo[5,1-b][1,3]oxazin]-2′-amine hydrochloride C₉H₁₄ClN₃O 215.68 6'-amine Hydrochloride
5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] C₉H₁₂N₂O₂ 180.21 Unsubstituted core Neutral

Key Observations :

  • The hydrochloride salt form (target compound) improves aqueous solubility compared to neutral analogs (e.g., carboxylic acid derivative) .
  • the 6'-amine or carboxylic acid analogs .

Key Observations :

  • Yields for spirocyclic compounds range between 55–68%, reflecting challenges in stereochemical control .

Hypothetical Advantages of Target Compound :

  • The cyclobutane ring may reduce metabolic degradation compared to cyclopropane analogs .
  • The methanamine hydrochloride group could enhance blood-brain barrier penetration relative to carboxylic acid derivatives .

Q & A

Q. What are the common synthetic routes for synthesizing spiro-pyrazolo-oxazine derivatives, and how do they apply to this compound?

The synthesis typically involves multi-step organic reactions. For example, analogous compounds are synthesized via:

  • Step 1 : Formation of chalcones from substituted salicylic aldehydes and acetophenones under basic conditions.
  • Step 2 : Cyclization with hydrazine to generate pyrazoline intermediates.
  • Step 3 : Reaction with aldehydes (e.g., pyridine carbaldehydes) to form the spirocyclic core . Catalysts like triethylamine and solvents such as ethanol are often used to optimize yield and reaction kinetics .

Q. How can the structural complexity of this compound be characterized?

Key methods include:

  • X-ray crystallography to resolve the spirocyclic architecture and confirm stereochemistry.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to analyze ring fusion and substituent orientation .
  • Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

Q. What are the preliminary strategies to assess its biological activity?

Initial screens involve:

  • In vitro binding assays (e.g., receptor-binding studies) using radiolabeled ligands.
  • Lipinski/Vever rules to predict bioavailability and drug-likeness .
  • Cell viability assays (MTT or resazurin-based) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological approaches include:

  • Microwave-assisted synthesis to reduce reaction time and enhance regioselectivity (e.g., 30% yield improvement in analogous compounds) .
  • Solvent screening (e.g., DMF vs. ethanol) to modulate reaction kinetics and byproduct formation .
  • Catalyst optimization (e.g., triethylamine vs. DBU) to stabilize intermediates during cyclization .

Q. How do structural modifications (e.g., substituent variations) impact biological activity and pharmacokinetics?

Comparative studies on derivatives reveal:

  • Electron-donating groups (e.g., methoxy) enhance receptor binding affinity by 2–3-fold in related pyrazolo-oxazines .
  • Halogen substitutions (e.g., chloro) improve metabolic stability but may reduce solubility .
  • Spiro-ring size (e.g., cyclopropane vs. cyclobutane) alters conformational flexibility, affecting target engagement .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?

  • Quantum chemical calculations (DFT) model reaction pathways to identify energetically favorable intermediates .
  • Molecular dynamics simulations predict binding modes and explain discrepancies between in vitro and in vivo activity .
  • Machine learning (e.g., QSAR models) correlates structural features with observed biological outcomes .

Q. What strategies validate the compound’s mechanism of action when conflicting data arise from different assay systems?

  • Orthogonal assays (e.g., SPR vs. ITC) to confirm binding thermodynamics.
  • Knockout/knockdown models (CRISPR/Cas9) to isolate target-specific effects .
  • Metabolomic profiling to rule off-target interactions .

Methodological Resources

  • Synthetic Protocols : Multi-step protocols from chalcone precursors , with optimization via microwave-assisted techniques .
  • Analytical Tools : Combined crystallography and NMR for structural elucidation .
  • Computational Frameworks : ICReDD’s reaction path search methods for mechanistic studies .

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